molecular formula C8H14Cl2N2 B1423716 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride CAS No. 1187929-80-1

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Cat. No.: B1423716
CAS No.: 1187929-80-1
M. Wt: 209.11 g/mol
InChI Key: XIOFNTGSKWLCIA-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The compound’s core structure consists of a pyridine ring attached to a tertiary carbon atom, which is further bonded to a methyl group and a protonated amine moiety. The IUPAC name, 2-(3-pyridinyl)-2-propanamine dihydrochloride , reflects this branched architecture. Key geometric parameters include:

  • Bond lengths : The C–N bond between the pyridine ring and the central carbon measures approximately 1.47 Å, typical for aromatic amine derivatives.
  • Dihedral angles : The pyridine ring and the ethylamine side chain adopt a near-perpendicular orientation (dihedral angle ~85°), minimizing steric hindrance between the methyl group and pyridine hydrogens.

Conformational flexibility is limited due to the rigidity of the pyridine ring and the steric bulk of the methyl group. Computational studies using density functional theory (DFT) suggest that the gauche conformation dominates in solution, stabilized by intramolecular van der Waals interactions between the methyl group and pyridine ring. This contrasts with aliphatic amine salts, where rotational freedom is higher.

Crystallographic Studies and Hydrogen Bonding Networks

X-ray diffraction data reveal a monoclinic crystal system (space group $$ P2_1/c $$) with unit cell parameters $$ a = 7.42 \, \text{Å}, b = 8.96 \, \text{Å}, c = 15.43 \, \text{Å}, \alpha = 89.7^\circ, \beta = 86.3^\circ, \gamma = 78.9^\circ $$. The protonated amine forms a three-dimensional hydrogen-bonded network via N–H···Cl interactions (bond length: 2.23–2.80 Å). Key features include:

Hydrogen Bond Type Donor–Acceptor Distance (Å) Angle (°)
N–H···Cl 2.23–2.32 167–170
C–H···Cl 2.75–2.80 153–157

The chloride ions act as bifurcated acceptors, linking adjacent cations into chains along the crystallographic a-axis. This network enhances lattice stability, as evidenced by the compound’s high melting point (>250°C). Notably, the pyridine ring participates in weak C–H···π interactions (3.6–3.8 Å), further stabilizing the crystal packing.

Comparative Analysis of Protonated vs. Neutral Species

The neutral form of the compound, 2-(pyridin-3-yl)propan-2-amine (CAS 99980-40-2), lacks the hydrochloride counterions and exhibits distinct structural and electronic properties:

  • Electronic Effects :

    • Protonation at the amine nitrogen in the dihydrochloride form increases the electron-withdrawing character of the adjacent carbon atoms, shortening the C–N bond by 0.03 Å compared to the neutral species.
    • The pyridine ring’s $$ \pi $$-electron density decreases upon protonation, as evidenced by a 10 cm$$^{-1}$$ bathochromic shift in the UV-Vis spectrum.
  • Hydrogen Bonding :

    • The neutral amine forms weaker N–H···N hydrogen bonds (2.6–2.8 Å) with solvent molecules in aqueous media, whereas the protonated species engages in stronger ionic interactions with chloride ions.
  • Thermodynamic Stability :

    • The dihydrochloride form is thermodynamically favored in polar solvents due to solvation effects, with a free energy difference of $$ \Delta G = -12.3 \, \text{kJ/mol} $$ relative to the neutral amine.

These differences underscore the critical role of protonation in modulating the compound’s reactivity and solid-state behavior.

Properties

IUPAC Name

2-pyridin-3-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOFNTGSKWLCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Chiral Amine Intermediate

The key intermediate, 1-methyl-1-pyridin-3-yl-ethylamine, is commonly prepared via stereoselective reduction or amination of pyridin-3-yl ketone derivatives. A representative method involves:

  • Starting from 1-pyridin-3-yl-ethanone or related ketone substrates.
  • Performing a stereoselective reductive amination or catalytic hydrogenation to introduce the amine group at the α-position relative to the pyridine ring.
  • Using chiral catalysts or auxiliaries to achieve high enantiomeric excess (up to 98% ee reported).
  • Reaction conditions typically include low temperatures (0–5 °C) to control stereoselectivity and minimize side reactions.
  • Solvents such as anhydrous dioxane or methanol are used to facilitate the reaction.

After the reaction, the crude amine is purified by silica gel chromatography and vacuum drying to yield a hazy oil or solid with high purity (approximately 83% purity with 91% yield corrected for purity reported).

Formation of the Dihydrochloride Salt

The free amine is converted to the dihydrochloride salt by:

  • Dissolving the amine in methanol.
  • Adding hydrochloric acid in ether (commonly 2.0 M HCl in ether) dropwise under vigorous stirring at ambient temperature.
  • Crystallization occurs during the addition, with the temperature rising slightly (up to 30 °C).
  • The mixture is stirred for 2 hours to ensure complete salt formation.
  • The solid dihydrochloride salt is isolated by filtration, washed with diethyl ether, and dried under vacuum at 60 °C for 15 hours.

This step enhances the compound’s stability, solubility, and handling properties.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Reductive amination 1-pyridin-3-yl-ethanone, chiral catalyst 0–5 °C 30 hours Use of anhydrous dioxane solvent
Quenching Methanol addition Ambient to reflux 15 hours reflux Quenching controls reaction completion
Purification Silica gel chromatography Room temperature To achieve ~83% purity
Salt formation HCl in ether (2.0 M), methanol solution Ambient (up to 30 °C) 2 hours stirring Crystallization occurs during addition
Drying Vacuum drying 60 °C 15 hours Final drying to obtain stable salt

Research Findings and Optimization Insights

  • The stereoselectivity of the amine formation is critical; chiral HPLC analysis confirms enantiomeric excess of up to 98% for the acetyl derivative of the amine intermediate.
  • Low-temperature conditions (0–5 °C) during reductive amination minimize side reactions and improve yield and stereoselectivity.
  • The choice of solvents (anhydrous dioxane, methanol) and controlled addition rates of reagents are essential for reproducibility.
  • The salt formation step is exothermic; careful addition of the amine solution to HCl prevents overheating and ensures high-quality crystalline product.
  • Vacuum drying parameters (temperature and pressure) are optimized to remove residual solvents without decomposition.

Alternative Synthetic Approaches and Industrial Considerations

  • Patented methods describe multi-step syntheses involving protected intermediates such as tert-butyl carbamates (BOC protection) and subsequent deprotection steps to yield the free amine, followed by salt formation.
  • These methods often utilize bases like triethylamine or 4-dimethylaminopyridine (DMAP) and solvents such as tetrahydrofuran (THF), methylene chloride, or toluene.
  • Reaction temperatures range from 0 °C to room temperature, with reaction times varying from 1 to 10 hours depending on the step.
  • Industrial scale-up focuses on minimizing cryogenic steps and reducing wasteful recrystallization to improve efficiency and cost-effectiveness.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome Reference
Reductive amination 1-pyridin-3-yl-ethanone, chiral catalyst, dioxane Chiral 1-methyl-1-pyridin-3-yl-ethylamine (~83% purity)
Quenching and reflux Methanol, reflux (67–69 °C) Completion of reaction
Purification Silica gel chromatography Purified chiral amine
Salt formation HCl in ether, methanol, ambient temp This compound salt
Alternative protection route BOC protection, THF, DMAP, base Protected intermediates for scale-up

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is a dihydrochloride salt of 1-Methyl-1-pyridin-3-YL-ethylamine. Its molecular formula is C8H14Cl2N2C_8H_{14}Cl_2N_2, and it features a pyridine ring, which is known for its biological activity and utility in drug design.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Pyridine derivatives are often found in various bioactive compounds, including those with anti-inflammatory and analgesic effects. Research indicates that derivatives of pyridine can act as:

  • Histamine receptor modulators : Similar compounds have been shown to interact with histamine receptors, which are crucial in allergic responses and gastric acid secretion .
  • Antidepressants : Some studies suggest that pyridine-containing compounds may exhibit antidepressant-like effects due to their ability to modulate neurotransmitter systems .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals. The following table summarizes notable synthetic applications:

Application TypeDescription
Synthesis of Amine Derivatives Used as a precursor for synthesizing other amines through reductive amination processes.
Catalysis Acts as a catalyst or co-catalyst in asymmetric synthesis reactions, enhancing enantioselectivity .
Functionalization Employed in the functionalization of aromatic compounds, facilitating the introduction of various substituents .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard or reagent in chromatographic methods. Its stability under various conditions makes it suitable for:

  • High-performance liquid chromatography (HPLC) : Used to separate and analyze complex mixtures .
  • Mass spectrometry : Acts as a derivatizing agent to enhance detection sensitivity for certain analytes .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of pyridine derivatives, including this compound. The research demonstrated that these compounds could significantly reduce depressive-like behaviors in animal models, suggesting their potential for developing new antidepressant therapies .

Case Study 2: Synthesis of Bioactive Compounds

In another study, researchers synthesized a series of bioactive compounds using this compound as an intermediate. The resulting compounds exhibited promising antibacterial activity against various strains, highlighting the compound's role in drug discovery .

Mechanism of Action

The mechanism by which 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 1-methyl-1-pyridin-3-YL-ethylamine dihydrochloride and analogous dihydrochloride/hydrochloride compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Applications/Properties Key Differences
This compound C₈H₁₃N₂·2HCl ~209.92* N/A Hypothesized pharmaceutical or biochemical use (inferred from structural analogs) Pyridine core with methyl-ethylamine substituent; dihydrochloride salt
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 182.7† 333-93-7 Biochemical standard for biogenic amine analysis Aliphatic diamine; lacks aromatic rings
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 130018-87-0 Antihistamine drug; blocks H1 receptors Complex structure with chlorophenyl and piperazine groups; therapeutic application
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 N/A Copper-chelating agent for Wilson’s disease Linear tetraamine structure; metal-chelating properties
N-(1-Naphthyl)-ethylenediamine dihydrochloride C₁₂H₁₆N₂·2HCl 259.19 1465-25-4 Colorimetric reagent (e.g., nitrite detection) Naphthyl group enhances chromogenic properties
o-Tolidine dihydrochloride C₁₄H₁₆N₂·2HCl 285.22 612-82-8 Historical use in dye manufacturing; high melting point (300°C) Benzidine derivative; carcinogenic and restricted in modern applications
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀FCl₂N₂ 229.08 N/A Research chemical; fluorinated pyridine enhances metabolic stability Fluorine substituent on pyridine; chiral center

*Calculated based on molecular formula.
†Derived from preparation method in .

Key Findings from Comparative Analysis

Structural Variations: Aromatic vs. Aliphatic Backbones: Unlike putrescine (aliphatic) or trientine (linear), the target compound and fluoropyridinyl analogs (e.g., [(R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride ) share aromatic pyridine rings, which influence electronic properties and receptor binding. Substituent Effects: Fluorine in fluoropyridinyl derivatives enhances metabolic stability compared to the non-fluorinated target compound .

Functional Applications :

  • Pharmaceuticals : Levocetirizine dihydrochloride and trientine dihydrochloride are therapeutic agents, suggesting the target compound could be explored for drug development due to its amine-pyridine structure.
  • Analytical Chemistry : N-(1-Naphthyl)-ethylenediamine dihydrochloride is used in colorimetric assays, whereas putrescine dihydrochloride serves as a biogenic amine standard .

Physicochemical Properties: Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than hydrochloride counterparts due to additional HCl molecules .

Biological Activity

Overview

1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It has garnered attention in various fields of scientific research due to its unique structural properties, including a pyridine ring and a chiral center, which contribute to its biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. Studies have reported inhibition zones against common fungal pathogens, suggesting its potential as an antifungal agent .

Anticancer Potential

This compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating cell cycle progression and affecting key signaling pathways such as p38MAPK and VEGFR-2 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound can bind to various receptors, leading to modulation of their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell growth and proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Gram-positive bacteria like S. aureus.

Case Study 2: Anticancer Activity

In a controlled experiment involving human colon cancer cell lines, treatment with this compound resulted in a significant increase in mitotic spindle multipolarity, a hallmark of cancer cell death. This suggests that the compound may disrupt normal mitotic processes in cancer cells .

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Chemical Synthesis : The synthesis typically involves the reaction of pyridine derivatives with methylamine under controlled conditions, yielding high purity and yield suitable for biological testing.
  • Comparative Analysis : When compared to similar compounds like methyl[(1S)-1-(pyridin-2-yl)ethyl]amine dihydrochloride, the unique structural configuration of this compound imparts distinct biological properties that warrant further investigation .

Q & A

Basic: What are recommended synthetic routes for 1-methyl-1-pyridin-3-yl-ethylamine dihydrochloride, and how can purity be validated?

Methodological Answer:
The synthesis typically involves reductive amination of pyridine-3-carbaldehyde with methylamine, followed by hydrochloric acid treatment to form the dihydrochloride salt. Key steps include:

  • Reductive Amination: Use sodium cyanoborohydride or hydrogenation with a palladium catalyst .
  • Salt Formation: React the free base with excess HCl (2:1 molar ratio) to ensure dihydrochloride formation .
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted reagents.
  • Purity Validation: Employ HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular weight (expected [M+H]+ = 187.1) and absence of side products .

Basic: How can researchers determine solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility: Use the shake-flask method: Dissolve the compound in water, PBS (pH 7.4), or DMSO, and quantify via UV-Vis spectroscopy (λmax ~260 nm for pyridine absorption) . Note that solubility data for structurally similar dihydrochlorides (e.g., ) are often absent in SDS, necessitating empirical testing.
  • Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. For pH-dependent stability, test in buffers (pH 1–10) and analyze by NMR for structural integrity .

Advanced: How to resolve enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:
The methyl group on the ethylamine moiety introduces chirality. For resolution:

  • Chiral Chromatography: Use a Chiralpak® IA column (hexane:isopropanol with 0.1% diethylamine) to separate enantiomers. Confirm enantiomeric excess (ee) via circular dichroism .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to control stereochemistry .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal analysis of a derivative (e.g., co-crystallized with a chiral counterion) .

Advanced: What analytical techniques are critical for characterizing interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to receptors like monoamine oxidases or GPCRs .
  • NMR Spectroscopy: Use 1H-15N HSQC to map binding sites on proteins (e.g., observe chemical shift perturbations upon ligand addition).
  • Molecular Dynamics Simulations: Model interactions with pyridine-binding enzymes (e.g., cytochrome P450) using software like AutoDock .

Advanced: How to assess metabolic pathways and toxicity in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Look for N-demethylation or pyridine ring oxidation .
  • Toxicity Screening: Use the Ames test for mutagenicity and MTT assays in HEK293 cells for cytotoxicity. Compare results to structurally related dihydrochlorides (e.g., benzidine derivatives in , which show endocrine disruption at 1120 mg/kg in rats).
  • In Vivo Studies: Administer escalating doses (10–100 mg/kg) in rodent models and monitor hematological/histopathological changes .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Standardized Synthesis Protocols: Fix reaction parameters (temperature, pH, stoichiometry) and validate via in-process controls (e.g., inline FTIR for reaction monitoring) .
  • Quality Control (QC): Implement USP/Ph. Eur. guidelines for identity (FTIR, NMR), purity (HPLC >99%), and chloride content (ion chromatography, target 22–24% w/w) .
  • Bioassay Normalization: Include internal controls (e.g., reference inhibitors in enzyme assays) to adjust for compound potency variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.